molecular formula C10H10N2O2 B13619349 3-Amino-1-methyl-1H-indole-2-carboxylic acid

3-Amino-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13619349
M. Wt: 190.20 g/mol
InChI Key: DNMWILQETCFZRH-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-1H-indole-2-carboxylic acid typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-1-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • Indole-3-acetic acid

Comparison: 3-Amino-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This structural feature allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14)

InChI Key

DNMWILQETCFZRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)N

Origin of Product

United States

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